Fmoc-Leu-Phe-Ala-OH
CAS No.: 186020-93-9
Cat. No.: VC0242238
Molecular Formula: C4H3BrSe
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 186020-93-9 |
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Molecular Formula | C4H3BrSe |
Molecular Weight | 0 |
Introduction
Structural Characteristics
Molecular Components and Structure
Fmoc-Leu-Phe-Ala-OH combines four key structural elements: the Fmoc protecting group and three amino acid residues (leucine, phenylalanine, and alanine) linked via peptide bonds. The structure can be broken down as follows:
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Fmoc group: A bulky aromatic group containing a fluorene ring system connected to a methoxycarbonyl linker that attaches to the N-terminus of leucine.
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Leucine (Leu): An amino acid with a branched aliphatic side chain (isobutyl group).
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Phenylalanine (Phe): An amino acid with an aromatic side chain (benzyl group).
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Alanine (Ala): An amino acid with a small methyl side chain.
Stereochemical Considerations
Like most naturally occurring peptides, Fmoc-Leu-Phe-Ala-OH likely contains L-amino acids, though the D-isomers could be specifically incorporated for specialized applications. The stereochemistry of amino acids significantly impacts the three-dimensional structure and biological activity of peptides. Research on Fmoc-protected amino acids demonstrates that stereoisomers can be separated chromatographically, with D-isomers typically eluting before L-isomers on Quinine-based chiral stationary phases .
Physical and Chemical Properties
Solubility Profile
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Poor solubility in water
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Good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP)
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Moderate solubility in alcohols such as methanol
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Enhanced solubility in mixed solvent systems containing water and organic components
Stability and Reactivity
Fmoc-protected peptides exhibit characteristic stability profiles that would apply to Fmoc-Leu-Phe-Ala-OH:
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Stable under acidic conditions (making it compatible with trifluoroacetic acid treatments used in peptide synthesis)
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Susceptible to base-catalyzed cleavage of the Fmoc group (typically using piperidine or similar bases)
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Generally stable at room temperature in solid form
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May undergo degradation when exposed to prolonged UV light due to the aromatic Fmoc group
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The C-terminal carboxylic acid remains reactive, allowing for further peptide elongation
Physical Characteristics
Based on similar Fmoc-protected peptides, Fmoc-Leu-Phe-Ala-OH would likely present as a white to off-white amorphous powder with the following characteristics:
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Melting point likely above 150°C (though this would need experimental confirmation)
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Optically active due to the presence of multiple chiral centers
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Absorbs UV light due to the Fmoc moiety and phenylalanine residue, with expected maximum absorption around 260-265 nm
Synthesis and Preparation
Synthetic Approaches
The synthesis of Fmoc-Leu-Phe-Ala-OH would typically follow established peptide synthesis methodologies. Based on information from the search results regarding similar compounds, two primary approaches could be employed:
Solution-Phase Synthesis
In solution-phase synthesis, the peptide would be built sequentially, potentially starting with Fmoc-Leu-OH, which would be coupled to H-Phe-OH, followed by coupling with H-Ala-OH. The coupling reactions typically employ activating agents such as HBTU/HOBt, PyBOP, or similar reagents in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) .
Solid-Phase Peptide Synthesis (SPPS)
This is likely the preferred method for synthesizing Fmoc-Leu-Phe-Ala-OH, especially if it's intended as an intermediate for longer peptides. The synthesis would involve:
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Attachment of Fmoc-Ala-OH to a suitable resin
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Deprotection of the Fmoc group using piperidine in DMF
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Coupling of Fmoc-Phe-OH
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Deprotection of the Fmoc group
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Coupling of Fmoc-Leu-OH
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Cleavage from the resin with simultaneous protection of side chains (if any)
The coupling reactions in SPPS typically employ similar reagents to solution-phase synthesis, with PyBOP and HOBt being common choices .
Purification Methods
Purification of Fmoc-Leu-Phe-Ala-OH would typically involve:
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Preparative HPLC, often using a C18 reversed-phase column
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Recrystallization from suitable solvent systems
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Potentially chiral chromatography if specific stereoisomers are required
Quality control would typically involve analytical HPLC, mass spectrometry, and NMR spectroscopy to confirm identity and purity.
Analytical Methods and Characterization
Chromatographic Analysis
Based on the analysis of Fmoc-protected amino acids described in the search results, Fmoc-Leu-Phe-Ala-OH could be analyzed using various chromatographic techniques:
Liquid Chromatography
High-performance liquid chromatography (HPLC) would be the method of choice for analyzing Fmoc-Leu-Phe-Ala-OH. Drawing from studies on similar compounds, appropriate conditions might include:
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Reversed-phase chromatography using C18 columns
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Mobile phases containing mixtures of acetonitrile/water or methanol/water with suitable additives
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UV detection at approximately 262 nm, which is suitable for detecting the Fmoc group
Based on data from the comparative study of Fmoc-protected amino acids, retention factors would likely be influenced by the hydrophobicity of the peptide, with the following trends observed:
Chromatographic Parameter | Expected Observation for Fmoc-Leu-Phe-Ala-OH |
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Retention factor (k) | Likely higher than individual Fmoc-amino acids due to increased hydrophobicity |
Detection wavelength | Optimal at 262 nm due to Fmoc group |
Mobile phase preference | Methanol/acetonitrile mixtures with acidic modifiers |
Selectivity factor (α) | Would depend on specific column and conditions used |
Chiral Chromatography
If separation of stereoisomers is required, chiral chromatography could be employed. The search results indicate that Quinine-based zwitterionic and anion-exchanger columns (ZWIX(+)™ and QN-AX™) have been successfully used for the enantioseparation of Fmoc-protected amino acids . For Fmoc-Leu-OH specifically, the following parameters were reported:
Column | k₁ | α | Rs | Elution Sequence |
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ZWIX(+)™ | 0.18 | 1.36 | 0.70 | D < L |
QN-AX™ | 1.58 | 1.83 | 8.53 | D < L |
Similar principles would likely apply to the analysis of Fmoc-Leu-Phe-Ala-OH, with potentially higher retention due to the additional amino acid residues.
Spectroscopic Characterization
Key spectroscopic methods for characterizing Fmoc-Leu-Phe-Ala-OH would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic signals for aromatic protons from the Fmoc group and phenylalanine
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¹³C-NMR would reveal carbonyl carbons from peptide bonds and the carboxylic acid
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Mass Spectrometry:
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Electrospray ionization (ESI-MS) would be suitable for molecular weight confirmation
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MS/MS fragmentation patterns could help confirm the peptide sequence
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Infrared Spectroscopy:
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Would show characteristic amide I and II bands from peptide bonds
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Carbonyl stretching from the C-terminal carboxylic acid
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Supercritical Fluid Chromatography (SFC)
The search results mention SFC as an alternative method for analyzing Fmoc-protected amino acids . This technique could potentially be applied to Fmoc-Leu-Phe-Ala-OH, offering advantages such as:
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Faster analysis times compared to conventional HPLC
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Reduced solvent consumption
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Potentially different selectivity compared to HPLC
Applications in Research and Industry
Peptide Synthesis Applications
Fmoc-Leu-Phe-Ala-OH could serve several important functions in peptide chemistry:
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As a building block for synthesizing longer peptides, where the tripeptide unit might confer specific structural or functional properties
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As a reference standard for analytical purposes, particularly in the development and validation of peptide analysis methods
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In the study of peptide coupling methodologies and optimization of reaction conditions
The Fmoc protection strategy is particularly valuable because it allows for orthogonal protection schemes, where different protecting groups can be selectively removed under different conditions .
Educational and Reference Applications
Fmoc-Leu-Phe-Ala-OH could serve as:
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A model compound for teaching peptide chemistry principles
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A reference standard for developing and validating analytical methods
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A training tool for practical laboratory exercises in peptide synthesis
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